4-IBP, chemically known as N-(1-benzylpiperidin-4-yl)-4-iodobenzamide, is a synthetic arylbenzamide derivative classified as a selective sigma-1 receptor (σ1R) agonist. [, , , , , , , , , , , ] It exhibits high affinity for σ1Rs, which are chaperone proteins primarily located at the endoplasmic reticulum membrane, particularly in the brain. [, , , ] 4-IBP plays a crucial role in investigating the physiological and pathological implications of σ1Rs in various biological processes, including cell signaling, neurotransmission, and cancer cell behavior. [, , , , , , , , , ]
4-Iodobenzylphosphonic acid can be synthesized from various precursors, including iodinated benzyl derivatives and phosphonic acid derivatives. It falls under the classification of organophosphorus compounds and is recognized for its potential applications in medicinal chemistry due to the presence of both the iodine atom and the phosphonic acid moiety, which can impart unique biological activities.
The synthesis of 4-IBP typically involves several steps that may include:
For example, one method involves reacting 4-iodobenzyl chloride with triethyl phosphite in the presence of a base like sodium hydride, followed by hydrolysis to yield 4-IBP.
The molecular structure of 4-IBP features:
The three-dimensional structure can be visualized using molecular modeling software, which reveals bond angles and distances critical for understanding its reactivity.
4-Iodobenzylphosphonic acid can participate in various chemical reactions:
These reactions are significant for developing new pharmaceuticals or agrochemicals.
The mechanism of action for 4-Iodobenzylphosphonic acid primarily revolves around its ability to interact with biological targets due to its phosphonic acid functionality. Phosphonic acids are known to mimic phosphate groups in biological systems, allowing them to interfere with enzyme activities or cellular signaling pathways. The presence of iodine may also enhance binding affinity or alter pharmacokinetics.
Relevant data on melting point, boiling point, and spectral properties (NMR, IR) would provide further insights into its characterization.
4-Iodobenzylphosphonic acid has several applications in scientific research:
4-IBP is defined chemically as N-(N-Benzylpiperidin-4-yl)-4-iodobenzamide, bearing the CAS registry numbers 155798-12-2 and 155798-08-6 across different stereoisomeric or salt forms [1] [9]. Its molecular formula is C₁₉H₂₁IN₂O, yielding a molecular weight of 420.29 g/mol [1] [4]. Structurally, 4-IBP integrates three critical domains:
The iodine atom at the para position on the benzamide ring is crucial for high-affinity binding, likely contributing to hydrophobic interactions within the sigma-1 receptor binding pocket. Computational modeling suggests the benzyl group facilitates optimal positioning through π-π stacking interactions with receptor residues, while the amide linker (–C(=O)NH–) forms critical hydrogen bonds [4]. This specific arrangement underpins 4-IBP's exceptional affinity for the sigma-1 receptor subtype (Ki = 1.7 nM), coupled with moderate affinity for sigma-2 receptors (Ki = 25.2 nM), conferring significant selectivity (σ1:σ2 ≈ 15:1) [4] [6]. This selectivity profile distinguishes it from earlier non-selective sigma ligands like haloperidol. Its physicochemical properties include limited aqueous solubility but good solubility in dimethyl sulfoxide (DMSO; ~84 mg/mL) and ethanol (~5 mg/mL), characteristics compatible with standard in vitro and in vivo experimental methodologies [4] [6].
Table 1: Receptor Binding Profile of 4-IBP
Receptor Subtype | Affinity (Ki Value) | Selectivity Ratio (σ1:σ2) | Experimental Method |
---|---|---|---|
Sigma-1 (σ₁) | 1.7 nM | 14.8-fold | Radioligand Competition |
Sigma-2 (σ₂) | 25.2 nM | Reference | Radioligand Competition |
The discovery of 4-IBP is intrinsically linked to the complex and often controversial evolution of sigma receptor pharmacology. Initially mischaracterized in the 1970s as an opioid receptor subtype mediating the psychotomimetic effects of benzomorphan compounds like SKF-10,047, the "sigma receptor" was redefined following demonstrations of its insensitivity to naloxone antagonism [2] [8]. Subsequent ligand-binding studies in the 1990s resolved this receptor into two main subtypes: sigma-1 and sigma-2, differentiated by ligand affinity profiles, molecular size, and functional roles [2] [8]. The sigma-1 receptor was cloned in 1996, revealing a unique 25 kDa chaperone protein structurally unrelated to classical G-protein coupled receptors and localized primarily in the endoplasmic reticulum [8].
4-IBP emerged during this period of receptor subclassification as a chemical tool designed explicitly for sigma-1 receptor interrogation. Early pharmacological characterization established its functional agonist properties, contrasting with antagonists like haloperidol or BD1047 [4] [6]. Unlike non-selective predecessors, 4-IBP's design leveraged structure-activity relationship (SAR) studies indicating that substitution at the para position of the benzamide ring (e.g., iodine) optimized sigma-1 affinity and selectivity [4]. This pharmacological precision facilitated critical investigations into sigma-1 receptor function, revealing its modulation of:
The development of 4-IBP thus provided essential pharmacological evidence establishing the sigma-1 receptor as a pluripotent modulator of cellular signaling, extending far beyond initial neurological contexts into oncology.
The overexpression of sigma receptors, particularly sigma-1, across diverse human cancers (e.g., glioblastoma, melanoma, NSCLC, prostate cancer) redirected 4-IBP research towards oncology [3] [5] [7]. Investigations revealed its capacity to directly modulate cancer cell pathophysiology through both receptor-dependent and potentially receptor-independent mechanisms:
4-IBP exerts potent anti-migratory effects across multiple cancer lineages. In vitro studies demonstrate significant, concentration-dependent (1-100 nM) inhibition of migration in:
Mechanistically, in U373-MG glioblastoma cells, 4-IBP disrupts actin cytoskeletal dynamics – a process essential for cellular motility. This likely occurs via sigma-1 receptor-mediated signaling impacting Rho GTPase regulators [5]. Specifically, 4-IBP treatment (10-100 nM, 48-72 hours) significantly downregulates Rho Guanine Nucleotide Dissociation Inhibitor (Rho GDI), a critical protein controlling Rho GTPase activity and cytoskeletal reorganization [5]. This cytoskeletal disruption impairs lamellipodia formation and focal adhesion turnover, thereby inhibiting directional cell movement essential for metastasis.
Table 2: Antiproliferative and Antimigratory Effects of 4-IBP Across Cancer Cell Lines
Cancer Cell Line | Cell Type | Antiproliferative Effect (IC₅₀/ Significant Reduction) | Antimigratory Effect (% Reduction) | Key Mechanistic Findings |
---|---|---|---|---|
U373-MG | Glioblastoma | Weak (High µM range) | 60-70% | ↓ Rho GDI, Actin cytoskeleton disruption |
C32 | Melanoma | Weak (High µM range) | 50-60% | Not deeply characterized |
A549 | NSCLC | Marked (Low µM range) | 40-50% | Concentration-dependent growth inhibition |
PC3 | Prostate Cancer | Marked (Low µM range) | 55-65% | Concentration-dependent growth inhibition |
T98G (Additional Line) | Glioblastoma | Significant inhibition (10 µM, 1-6 days) | Not Reported | Independent confirmation of anti-glioma activity [3] |
Beyond inhibiting motility, 4-IBP profoundly sensitizes cancer cells to conventional cytotoxic therapies. In U373-MG glioblastoma cells, pretreatment with 4-IBP (10 nM) significantly enhances cell death induced by:
A key resistance mechanism involves overexpression of Glucosylceramide Synthase (GCS), an enzyme promoting ceramide glycosylation and thereby diminishing the pro-apoptotic ceramide pool. 4-IBP treatment (10-100 nM, 48-96 hours) markedly decreases GCS protein expression, restoring intracellular ceramide levels and enhancing susceptibility to apoptosis [5]. This dual downregulation of Rho GDI (anti-migratory) and GCS (pro-sensitizing) positions 4-IBP as a multifunctional resistance reversal agent.
1.3.3. In Vivo Therapeutic Enhancement
The translational relevance of 4-IBP is demonstrated in orthotopic xenograft models mimicking aggressive human cancers:
These in vivo findings validate the in vitro chemosensitization mechanisms and suggest that sigma-1 receptor activation by 4-IBP represents a viable strategy to overcome microenvironmental survival signals and treatment resistance in invasive cancers.
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: